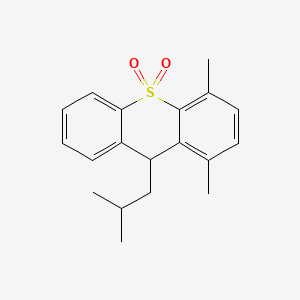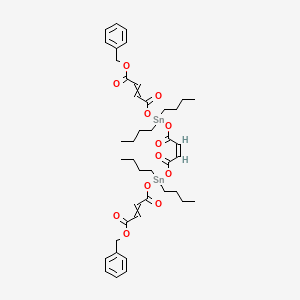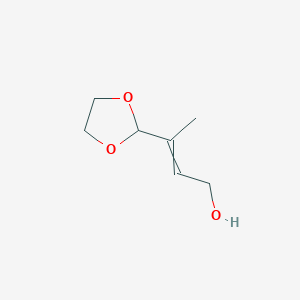![molecular formula C34H48N2O B14469990 5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine CAS No. 65615-80-7](/img/structure/B14469990.png)
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine is an organic compound with the molecular formula C28H44N2O It is a pyrimidine derivative characterized by the presence of nonyloxy and nonylphenyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Nonyloxy and Nonylphenyl Groups: The nonyloxy and nonylphenyl groups can be introduced through nucleophilic substitution reactions. For instance, the nonyloxy group can be attached via an etherification reaction using nonyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nonyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of nonyl carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-2-(4-methylphenyl)pyrimidine
- 5-(4-Ethoxyphenyl)-2-(4-ethylphenyl)pyrimidine
- 5-(4-Butoxyphenyl)-2-(4-butylphenyl)pyrimidine
Uniqueness
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine is unique due to the presence of long nonyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from similar compounds with shorter alkyl chains or different substituents.
Properties
CAS No. |
65615-80-7 |
|---|---|
Molecular Formula |
C34H48N2O |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
5-(4-nonoxyphenyl)-2-(4-nonylphenyl)pyrimidine |
InChI |
InChI=1S/C34H48N2O/c1-3-5-7-9-11-13-15-17-29-18-20-31(21-19-29)34-35-27-32(28-36-34)30-22-24-33(25-23-30)37-26-16-14-12-10-8-6-4-2/h18-25,27-28H,3-17,26H2,1-2H3 |
InChI Key |
CQTZGGIXMTXPPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)OCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)


![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)



![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)


![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)

